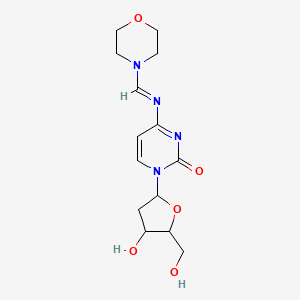

N4Morpholinomethylene2deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

138848-11-0 |

|---|---|

Molecular Formula |

C14H20N4O5 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(morpholin-4-ylmethylideneamino)pyrimidin-2-one |

InChI |

InChI=1S/C14H20N4O5/c19-8-11-10(20)7-13(23-11)18-2-1-12(16-14(18)21)15-9-17-3-5-22-6-4-17/h1-2,9-11,13,19-20H,3-8H2 |

InChI Key |

CVVRDEFKVSRHHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C=NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Contextualization of Modified Nucleosides in Chemical Biology and Therapeutics

Modified nucleosides are structural analogues of the natural nucleosides (adenosine, guanosine, cytidine (B196190), thymidine (B127349), and uridine) that form the basis of DNA and RNA. These synthetic derivatives, altered in either the nucleobase or the sugar moiety, are powerful tools in chemical biology and have become mainstays in modern therapeutics. rsc.orgnih.govnih.gov Their ability to mimic natural nucleosides allows them to interact with cellular machinery, but their structural alterations often lead to different biological outcomes.

In the realm of therapeutics, modified nucleosides are most prominently used as antiviral and anticancer agents. nih.govmedchemexpress.com By interfering with DNA or RNA synthesis, they can halt the replication of rapidly dividing cells, such as cancer cells, or inhibit the propagation of viruses. nih.govnih.gov Furthermore, these analogues serve as invaluable probes for dissecting complex biological processes like DNA polymerization and genetic code expansion. rsc.orgnih.govtsijournals.com The continuous development of novel modifications aims to enhance therapeutic efficacy, improve selectivity, and overcome mechanisms of drug resistance. nih.gov

Synthetic Methodologies for N4 Morpholinomethylene 2 Deoxycytidine

Chemical Synthesis of the N4-Morpholinomethylene Moiety

The initial step in the synthesis of N4-Morpholinomethylene-2'-deoxycytidine involves the preparation of the N4-Morpholinomethylene moiety. This is typically achieved through a Mannich-type reaction involving morpholine (B109124), formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde), and a secondary amine or amide. The reaction proceeds via the formation of a highly reactive Eschenmoser's salt equivalent from morpholine and formaldehyde, which then acts as an electrophile. This electrophilic species readily reacts with the exocyclic amino group of a cytidine (B196190) derivative. The precise conditions for this reaction, such as solvent, temperature, and the presence of a catalyst, are optimized to ensure high yield and purity of the desired N-alkylation product.

Coupling Strategies for N4-Substitution of 2'-Deoxycytidine (B1670253)

The introduction of the morpholinomethylene group at the N4 position of 2'-deoxycytidine requires a carefully planned synthetic route that often involves the formation of the N-glycosidic bond and the use of protecting groups to ensure regioselectivity.

Formation of the N-Glycosidic Bond

The N-glycosidic bond is the covalent linkage between the anomeric carbon of the deoxyribose sugar and the N1 position of the cytosine base. libretexts.orgwikipedia.orglibretexts.org In the synthesis of nucleoside analogs, this bond is typically formed through a glycosylation reaction. A common method involves the coupling of a protected deoxyribose derivative, often activated as a glycosyl halide or a related species, with a silylated cytosine base. The stereochemistry of the N-glycosidic bond (α or β) is a critical aspect, with the β-anomer being the naturally occurring and often desired configuration. The reaction conditions, including the choice of Lewis acid catalyst and solvent, play a crucial role in controlling the stereoselectivity of this transformation. researchgate.netnih.gov

Alternatively, enzymatic methods can be employed for the formation of the N-glycosidic bond, offering high stereospecificity and milder reaction conditions. However, the substrate scope of the enzymes can be a limiting factor.

Protection and Deprotection Group Chemistry for Selective Derivatization

To achieve selective modification at the N4 position of 2'-deoxycytidine, the hydroxyl groups of the deoxyribose sugar must be protected. tcichemicals.comsigmaaldrich.com This prevents unwanted side reactions during the introduction of the morpholinomethylene moiety. Common protecting groups for the 3'- and 5'-hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)), trityl ethers (e.g., dimethoxytrityl (DMT)), and acyl groups (e.g., benzoyl or acetyl). d-nb.infonih.govyoutube.com

The choice of protecting groups is dictated by their stability to the reaction conditions used for N4-substitution and the ease of their subsequent removal. youtube.comyoutube.com For instance, the DMT group is acid-labile and is often used for the protection of the 5'-hydroxyl group, allowing for its selective deprotection. Silyl ethers are typically removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

Once the N4-morpholinomethylene group is installed, the protecting groups are removed in a deprotection step to yield the final N4-Morpholinomethylene-2'-deoxycytidine. The conditions for deprotection must be carefully chosen to avoid degradation of the target molecule. nih.gov

| Protecting Group | Introduction Reagent | Removal Conditions |

| Dimethoxytrityl (DMT) | DMT-Cl | Mild acid (e.g., trichloroacetic acid) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Fluoride source (e.g., TBAF) |

| Benzoyl (Bz) | Benzoyl chloride | Base (e.g., sodium methoxide) |

Phosphorylation Pathways for N4-Morpholinomethylene-2'-deoxycytidine Nucleotides

The biological activity of nucleoside analogs often requires their conversion to the corresponding mono-, di-, or triphosphate forms. digitellinc.com This can be accomplished through either chemical or enzymatic phosphorylation methods. oroboros.atnih.gov

Chemical Phosphorylation to Monophosphate, Diphosphate (B83284), and Triphosphate Forms

Chemical phosphorylation offers a versatile approach to synthesize the 5'-monophosphate, -diphosphate, and -triphosphate of N4-Morpholinomethylene-2'-deoxycytidine. researchgate.net The Yoshikawa-Pudovik method, which utilizes phosphoryl chloride (POCl3) in a trialkyl phosphate (B84403) solvent, is a commonly employed procedure for the synthesis of the 5'-monophosphate. researchgate.net

Further phosphorylation to the diphosphate and triphosphate can be achieved by activating the monophosphate, for example, with carbonyldiimidazole (CDI) or by using a phosphoramidite (B1245037) approach, followed by reaction with pyrophosphate or a protected pyrophosphate derivative. researchgate.net These methods often require anhydrous conditions and careful purification of the products.

Enzymatic Phosphorylation Using Nucleoside Kinases

Enzymatic phosphorylation provides a highly specific and efficient alternative to chemical methods for the synthesis of nucleoside 5'-monophosphates. mdpi.comnih.govmdpi.com Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically ATP, to a nucleoside. nih.govsci-hub.se The substrate specificity of these kinases can vary, and finding a suitable enzyme for a modified nucleoside like N4-Morpholinomethylene-2'-deoxycytidine is a key challenge. mdpi.commdpi.com

Several deoxynucleoside kinases, such as human deoxycytidine kinase (dCK) and Drosophila melanogaster deoxynucleoside kinase (dNK), have been shown to phosphorylate a broad range of nucleoside analogs. mdpi.commdpi.com In some cases, mutant variants of these kinases with altered substrate specificities are engineered to improve the phosphorylation efficiency of unnatural nucleosides. mdpi.comnih.gov The resulting 5'-monophosphate can then be further phosphorylated to the di- and triphosphate forms by nucleoside monophosphate and diphosphate kinases, respectively, which are also present in cellular systems or can be used in in vitro enzymatic cascade reactions.

| Kinase | Natural Substrate(s) | Potential for Modified Nucleosides |

| Human deoxycytidine kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Broad, phosphorylates many anticancer and antiviral analogs |

| Drosophila melanogaster deoxynucleoside kinase (dNK) | All natural deoxyribonucleosides | Very broad, used for various modified nucleosides |

Enzymatic Interactions and Biochemical Activation of N4 Morpholinomethylene 2 Deoxycytidine

Substrate Recognition by Endogenous Nucleoside Kinases

The conversion of a nucleoside analog to its monophosphate form is the first and often rate-limiting step in its anabolic pathway. This phosphorylation is catalyzed by nucleoside kinases, which exhibit varying degrees of substrate specificity.

Evaluation of Affinity for Deoxycytidine Kinase (dCK)

Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway for deoxynucleosides, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov Its role extends to the activation of numerous antiviral and anticancer nucleoside analog prodrugs. nih.gov The active site of dCK is known to be somewhat adaptable, capable of accommodating modifications on the nucleobase. For instance, wild-type dCK can phosphorylate 5-methyldeoxycytidine, an isostere of thymidine (B127349), which suggests a degree of flexibility within the active site. nih.gov

Structural analyses of dCK have identified residues, such as Asp133, as being critical in discriminating against certain substrates. nih.gov Modifications to these residues can enlarge the active site, thereby improving the activity towards 5-substituted deoxycytidine analogs. nih.gov This suggests that the affinity of N4-Morpholinomethylene-2'-deoxycytidine for dCK is likely to be low, but this could potentially be overcome with engineered kinase variants.

Interactions with Other Relevant Nucleoside-Phosphorylating Enzymes

Besides dCK, other kinases can contribute to the phosphorylation of nucleoside analogs. One of the most relevant is the mitochondrial thymidine kinase 2 (TK2), which is essential for mitochondrial DNA (mtDNA) synthesis. nih.govmedlineplus.gov TK2 phosphorylates thymidine and deoxycytidine, as well as a range of pyrimidine (B1678525) nucleoside analogs. nih.govwikipedia.org Mutations in the TK2 gene can lead to mitochondrial DNA depletion syndrome, highlighting its critical role in mitochondrial nucleotide metabolism. medlineplus.gov

Given that TK2 phosphorylates deoxycytidine, it is a potential candidate for the activation of N4-Morpholinomethylene-2'-deoxycytidine. nih.gov However, the bulky morpholinomethylene group at the N4-position may influence its recognition by TK2. Studies on other nucleoside analogs, such as zidovudine (B1683550) (AZT), have shown them to be poor substrates for human TK2. nih.gov The kinetic parameters for some nucleoside analogs with human TK2 are presented in the table below, illustrating the range of affinities for this enzyme.

| Nucleoside Analog | Km (μM) | Vmax (nmol/min/mg) | Relative Efficiency (Vmax/Km) |

| Zidovudine (AZT) | 4.5 | 28.9 | ~2% of dThd |

| 3'-Fluorothymidine (FLT) | 6.5 | 23.5 | ~3% of dThd |

| Table 1: Kinetic parameters of select nucleoside analogs with recombinant human TK2. Data is illustrative of TK2's interaction with modified nucleosides. nih.gov |

The data suggests that modifications to the nucleoside structure can significantly impact the efficiency of phosphorylation by TK2. Therefore, while TK2 is a theoretical candidate for the activation of N4-Morpholinomethylene-2'-deoxycytidine, experimental validation is required to determine the actual substrate efficiency.

Biotransformation by Hydrolases for Active Moiety Release

N4-Morpholinomethylene-2'-deoxycytidine is designed as a prodrug, where the morpholinomethylene group is intended to be cleaved intracellularly to release the parent nucleoside, 2'-deoxycytidine (B1670253), or a closely related active form. This biotransformation is likely mediated by hydrolytic enzymes.

Hydrolytic Stability and Mechanism of Prodrug Conversion

The stability of the N4-substituent is a crucial factor in the prodrug's design, as it must be stable enough in systemic circulation to reach the target cells, yet labile enough to be cleaved intracellularly. The N4-morpholinomethylene group is a type of N-amidomethyl group, which can undergo hydrolysis to release the parent amine.

Studies on structurally similar N4-(dialkylamino)methylene derivatives of 2'-deoxycytidine have provided insights into the hydrolytic stability of such compounds. These derivatives exhibit a range of half-lives in aqueous solution at physiological pH and temperature, indicating that the rate of hydrolysis can be modulated by the nature of the substituent.

| Derivative | Half-life (hours) at pH 7.4, 37°C |

| N4-(N,N-dimethyl)formamidine-dCyd | 3.7 |

| N4-(N,N-diisopropyl)formamidine-dCyd | 52 |

| Table 2: Hydrolytic half-lives of N4-(N,N-dialkyl)formamidine derivatives of 2'-deoxycytidine. nih.gov This data provides an analogy for the expected stability of N4-Morpholinomethylene-2'-deoxycytidine. |

The conversion mechanism likely involves either spontaneous chemical hydrolysis or enzymatic catalysis. The hydrolysis of similar enaminone prodrugs is known to be pH-dependent, with maximal rates in the pH range of 2-5. mdpi.com At physiological pH, the rate of chemical hydrolysis may be significant, but enzymatic cleavage is often a key component of the activation of such prodrugs.

Role of Specific Carboxylesterase Enzymes in N4-Cleavage

Human carboxylesterases (hCEs), particularly hCE1 and hCE2, are a major class of enzymes responsible for the hydrolysis of a wide variety of ester- and amide-containing drugs. nih.govmdpi.com These enzymes are considered promiscuous and play a crucial role in the activation of many prodrugs. nih.gov While they primarily act on ester bonds, they are also known to hydrolyze amides, although generally at slower rates. mdpi.com

The bond connecting the morpholine (B109124) ring to the methylene (B1212753) bridge and the methylene bridge to the N4-amino group of the deoxycytidine is not a classical ester or amide linkage. However, the broad substrate specificity of carboxylesterases suggests they could potentially catalyze the cleavage of this N-C bond. nih.gov The active sites of carboxylesterases are located in a deep gorge lined with hydrophobic amino acids, which can accommodate a variety of substrates. nih.gov The hydrolysis mechanism involves a catalytic triad (B1167595) (Ser-His-Asp/Glu) and the formation of an acyl-enzyme intermediate. mdpi.com

While there is no direct evidence of N4-Morpholinomethylene-2'-deoxycytidine being a substrate for hCE1 or hCE2, the involvement of these or other hydrolases in its activation is a strong possibility that warrants experimental investigation.

Substrate Properties for DNA Polymerases

Following successful intracellular cleavage of the morpholinomethylene group and subsequent phosphorylation to the triphosphate, the resulting 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP) would be a natural substrate for DNA polymerases. However, if the N4-substituent is not cleaved prior to phosphorylation, the resulting modified nucleotide, N4-Morpholinomethylene-dCTP, could itself be a substrate for DNA polymerases.

Research on other N4-modified deoxycytidine triphosphates provides strong evidence that DNA polymerases can accommodate such modifications. For example, N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) have been shown to be efficient substrates for a variety of Family A and B DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, and KOD XL. nih.govvu.ltresearchgate.net

Interestingly, these N4-acylated analogs can exhibit altered base-pairing properties. In addition to the expected pairing with guanine (B1146940), a strong base-pairing between N4-acyl-cytosine and adenine (B156593) has been observed with several DNA polymerases. nih.govvu.ltresearchgate.net This suggests that the modification at the N4-position can influence the hydrogen bonding pattern with the template strand.

The table below summarizes the incorporation of various N4-acylated dCTPs by different DNA polymerases, highlighting the broad acceptance of these modified nucleotides.

| DNA Polymerase | Substrate (N4-acyl-dCTP) | Incorporation Observed |

| Taq | dCAcylTPs | Yes |

| Klenow fragment (exo-) | dCAcylTPs | Yes |

| Bsm | dCAcylTPs | Yes |

| KOD XL | dCAcylTPs | Yes |

| phi29 | dCAcylTPs | Yes (prone to C-A mispairing) |

| Table 3: Summary of DNA polymerase activity with N4-acylated dCTP analogs. nih.govvu.ltresearchgate.net |

These findings strongly suggest that if N4-Morpholinomethylene-2'-deoxycytidine is converted to its triphosphate form with the N4-modification intact, it has the potential to be recognized and incorporated by DNA polymerases, a key step for many nucleoside analogs to exert their biological effects. The fidelity and efficiency of such an incorporation would depend on the specific polymerase and the precise conformation of the modified nucleotide in the active site. nih.govscripps.edu

Efficiency of Incorporation by Family A and B DNA Polymerases

The enzymatic incorporation of modified nucleotides into a growing DNA strand is a fundamental prerequisite for their use in various molecular biology applications. Studies on N4-acyl-2'-deoxycytidine triphosphates (dCAcylTPs), the activated forms of these nucleosides, have demonstrated that they are viable substrates for both Family A and Family B DNA polymerases. nih.govresearchgate.net

Family A polymerases tested, such as Taq polymerase and the Klenow fragment (exo-), have been shown to efficiently incorporate N4-acylated deoxycytidine nucleotides. researchgate.netoup.com Similarly, Family B DNA polymerases, including KOD XL, also successfully utilize these modified substrates. researchgate.net A notable finding across these polymerase families is the tendency for the N4-acylated cytosine to be paired with adenine in the template strand, in addition to the expected pairing with guanine. nih.govresearchgate.net While specific quantitative data for the incorporation efficiency of N4-Morpholinomethylene-2'-deoxycytidine triphosphate is not detailed in the primary literature, the general findings for the N4-acyl class suggest that the morpholinomethylene modification would likely be accommodated by these polymerases.

| Polymerase Family | Example Polymerase | Substrate Utilization | Observed Base Pairing |

|---|---|---|---|

| Family A | Taq, Klenow fragment (exo-) | Efficient | Guanine and Adenine |

| Family B | KOD XL | Efficient | Guanine and Adenine |

Substrate Utilization by Proofreading DNA Polymerases

A significant challenge for modified nucleotides is their acceptance by DNA polymerases equipped with a 3'→5' exonuclease, or "proofreading," activity. This function serves to remove misincorporated nucleotides, thereby maintaining the fidelity of DNA replication. The phi29 DNA polymerase, a Family B polymerase known for its high processivity and strong proofreading capacity, has been a key subject of investigation in this context. nih.govnih.gov

Research has shown that phi29 DNA polymerase can indeed utilize N4-acyl-2'-deoxycytidine triphosphates as substrates for DNA synthesis. nih.govnih.gov Despite its proofreading function, the polymerase incorporates these modified analogs. This suggests that the N4-acyl modification does not trigger a significant enough distortion in the DNA helix to be immediately excised by the exonuclease domain. However, similar to non-proofreading polymerases, phi29 DNA polymerase also exhibits a propensity to pair the N4-acylated cytosine with adenine. nih.gov This indicates that while the polymerase can incorporate the modified nucleotide, it may not do so with perfect fidelity opposite a guanine template.

| Polymerase | Family | Proofreading Activity | Incorporation of N4-Acyl dCTP | Observed Mispairing |

|---|---|---|---|---|

| phi29 DNA Polymerase | B | Yes (3'→5' exonuclease) | Successful | Prone to form CAcyl•A base pair |

Terminal Deoxynucleotidyl Transferase (TdT) Mediated Elongation

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that does not require a template to add nucleotides to the 3' end of a DNA strand. nih.gov This property makes it a valuable tool for various molecular biology techniques, including DNA labeling and the synthesis of oligonucleotide tails. The ability of TdT to utilize modified nucleotides is of significant interest for creating functionally diverse DNA molecules.

Studies have demonstrated that TdT is remarkably efficient at incorporating N4-acyl-2'-deoxycytidine triphosphates. nih.govresearchgate.net In fact, TdT can add hundreds of these modified nucleotides consecutively to the 3' end of a DNA primer. nih.gov This extensive elongation capability highlights the high tolerance of TdT for modifications at the N4 position of cytosine. This robust incorporation suggests that N4-Morpholinomethylene-2'-deoxycytidine triphosphate is likely a good substrate for TdT-mediated DNA tailing, enabling the generation of long, modified single-stranded DNA overhangs.

| Enzyme | Function | Substrate | Extent of Elongation |

|---|---|---|---|

| Terminal Deoxynucleotidyl Transferase (TdT) | Template-independent DNA synthesis | N4-Acyl-2'-deoxycytidine triphosphates | Capable of incorporating several hundred consecutive monomers |

Molecular and Cellular Mechanisms of Action of N4 Morpholinomethylene 2 Deoxycytidine

Intracellular Anabolism and Metabolic Fate

Formation of Active Nucleotide Triphosphate Species

There is currently no specific data available in published literature detailing the intracellular phosphorylation of N4-Morpholinomethylene-2'-deoxycytidine to its corresponding mono-, di-, and triphosphate forms. For nucleoside analogs to exert their effects, they typically must be converted into their active triphosphate species by cellular kinases. This process allows them to be recognized by DNA polymerases. However, studies specifically documenting this activation pathway for N4-Morpholinomethylene-2'-deoxycytidine are not publicly accessible.

Pathways of Intracellular Degradation

Information regarding the metabolic breakdown and intracellular degradation of N4-Morpholinomethylene-2'-deoxycytidine is not available in the current body of scientific literature. The stability of the morpholinomethylene group at the N4 position and the pathways by which the cell might catabolize this specific molecule have not been described.

Interaction with DNA and Associated Enzymes

Incorporation into DNA Strands during Replication or Repair

There are no available studies that demonstrate the incorporation of N4-Morpholinomethylene-2'-deoxycytidine triphosphate into DNA strands by cellular or viral DNA polymerases during replication or repair processes. Research on other N4-acyl-2'-deoxycytidine analogs shows that various DNA polymerases can utilize them as substrates nih.gov, but specific findings for the morpholinomethylene derivative are absent.

Influence on DNA Methyltransferase Activity and DNA Methylation Patterns

The effect of N4-Morpholinomethylene-2'-deoxycytidine on the activity of DNA methyltransferases (DNMTs) and the resulting DNA methylation patterns in cells has not been documented in publicly available research. While other cytosine analogs, such as 5-Aza-2'-deoxycytidine, are well-known inhibitors of DNMTs nih.govnih.govmdpi.com, it is unknown if N4-Morpholinomethylene-2'-deoxycytidine shares this or any other mechanism of influencing DNA methylation plos.org.

Modulation of Gene Expression Profiles

Consistent with the lack of data in the preceding sections, there is no information on how N4-Morpholinomethylene-2'-deoxycytidine may modulate global or specific gene expression profiles. Changes in gene expression are often a downstream consequence of the molecular interactions and metabolic pathways outlined above nih.govnih.gov. Without foundational data on its anabolism and DNA interactions, its effect on gene expression remains uncharacterized.

Induction of Gene Reactivation through Epigenetic Mechanisms

Effects on Specific Transcriptional Pathways

N4-Morpholinomethylene-2'-deoxycytidine, referred to as N4 in some studies, has been identified as a small molecule that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.net Specifically, it targets the STAT3 SH2 domain, which is crucial for STAT3 dimerization and subsequent downstream signaling. By selectively blocking the phosphorylation of Tyr705 over Ser727, N4 effectively inhibits STAT3 activity. researchgate.net This inhibition disrupts the expression of downstream genes that are critical for tumor cell proliferation and survival. researchgate.net

Cellular Responses and Phenotypic Outcomes in in vitro Models

Inhibition of Cellular Proliferation

N4-Morpholinomethylene-2'-deoxycytidine has demonstrated a significant inhibitory effect on the proliferation of various cancer cell lines in vitro. Studies on pancreatic cancer cells, including CAPAN-2, PANC-1, MIAPACA-2, BXPC-3, HPAC, and CFPAC-1, have shown that this compound inhibits cell proliferation in a dose-dependent manner. researchgate.net The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.

Table 1: Inhibition of Pancreatic Cancer Cell Proliferation by N4-Morpholinomethylene-2'-deoxycytidine (N4)

| Cell Line | IC50 (µM) after 48h |

|---|---|

| CAPAN-2 | ~1.0 |

| PANC-1 | ~2.5 |

| MIAPACA-2 | ~2.0 |

| BXPC-3 | >10 |

| HPAC | ~5.0 |

| CFPAC-1 | >10 |

Data is estimated from graphical representations in the source material. researchgate.net

Induction of Cellular Differentiation Processes

There is currently a lack of specific research findings detailing the induction of cellular differentiation processes by N4-Morpholinomethylene-2'-deoxycytidine in in vitro models. While other nucleoside analogs have been shown to induce differentiation in cell lines such as murine neuroblastoma and colon cancer, similar effects have not been documented for N4-Morpholinomethylene-2'-deoxycytidine. nih.govmdpi.com

Mechanisms of Apoptosis Induction

N4-Morpholinomethylene-2'-deoxycytidine has been shown to induce apoptosis in pancreatic cancer cells. researchgate.net The induction of apoptosis is a key mechanism contributing to its anti-cancer activity. Treatment of pancreatic cancer cell lines with this compound leads to an increase in the population of apoptotic cells. This effect is linked to its inhibition of the STAT3 pathway, as STAT3 is known to regulate the expression of anti-apoptotic proteins. researchgate.net While the precise cascade of apoptotic signaling activated by N4-Morpholinomethylene-2'-deoxycytidine is not fully elucidated, the involvement of STAT3 inhibition is a critical component.

Structure Activity Relationship Sar and Computational Studies of N4 Morpholinomethylene 2 Deoxycytidine Analogues

Impact of N4-Substitution on Biological Activity

The substitution at the N4 position of the cytosine base is a critical determinant of the biological properties of these nucleoside analogues. This modification can influence everything from the molecule's ability to be recognized by viral or cellular enzymes to its capacity for incorporation into nucleic acids.

The morpholine (B109124) ring, a key feature of N4-Morpholinomethylene-2'-deoxycytidine, plays a significant role in how the analogue interacts with enzymes. The characteristics of this moiety, such as its position and any substitutions, can dictate whether the compound acts as a substrate or an inhibitor. For instance, in the context of other cyclic amine-bearing quinoline (B57606) derivatives, the length of the linker between the core structure and the morpholine group has been shown to be a critical factor for inhibitory activity against cholinesterases. Specifically, derivatives with a shorter, two-methylene linker exhibited more potent inhibition than those with longer linkers. nih.gov This suggests that the spatial presentation of the morpholine ring is crucial for optimal interaction with the enzyme's active site.

Furthermore, studies on other N4-substituted cytidine (B196190) analogues have revealed that the nature of the substituent directly impacts antiviral activity. For example, N4-methyl-6-azacytidine has demonstrated high anti-adenoviral activity with low cytotoxicity, highlighting the importance of the specific group attached at this position. The introduction of a morpholine moiety can alter the electronic and steric properties of the nucleobase, which in turn affects the hydrogen bonding patterns necessary for enzyme recognition and substrate binding.

| Compound/Analog | N4-Substituent | Linker Length | Target Enzyme/Activity | Key Finding | Reference |

| Quinoline Derivative | Morpholine | 2-methylene | Cholinesterase | More potent inhibition | nih.gov |

| Quinoline Derivative | Morpholine | 3- or 4-methylene | Cholinesterase | Less potent inhibition | nih.gov |

| 6-azacytidine Analog | Methyl | N/A | Adenovirus | High antiviral activity |

The methylene (B1212753) linker connecting the morpholine ring to the N4 position of deoxycytidine is not merely a spacer but an active contributor to the compound's prodrug characteristics. The length and branching of this linker can significantly affect the rate of prodrug activation, which is the enzymatic or chemical conversion of the inactive prodrug to the active therapeutic agent. Studies on N4-(dialkylamino)methylene derivatives of 2'-deoxycytidine (B1670253) have shown that the stability of the formamidine (B1211174) linkage, and thus the rate of release of the parent nucleoside, is influenced by the nature of the alkyl substituents. For instance, diisopropyl derivatives were found to be the most stable to hydrolysis. This highlights that steric hindrance around the linker can modulate the rate of prodrug conversion.

The efficiency of nucleic acid incorporation of the activated nucleoside triphosphate is also influenced by the remnant of the linker post-activation. A bulky remnant could sterically hinder the action of DNA polymerases, preventing the incorporation of the analogue into a growing DNA chain. Therefore, the ideal linker is one that not only confers favorable physicochemical properties to the prodrug but is also cleanly cleaved to release the active drug without impeding its ultimate mechanism of action.

| Derivative Series | N4-Substituent | Lipophilicity Increase (relative to parent) | Half-life at pH 7.4, 37°C | Key Finding | Reference |

| N4-(N,N-dialkyl)formamidine-dCyd | Various dialkylamino | 1.26- to 145-fold | 3.7 to 52 hours | Stability is tunable by altering alkyl groups. | |

| N4-(N,N-diisopropyl)formamidine-dCyd | Diisopropylamino | - | 52 hours | Most stable to hydrolysis. |

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of N4-Morpholinomethylene-2'-deoxycytidine are crucial for its biological activity. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and how it interacts with its biological targets.

In solution, nucleoside analogues like N4-Morpholinomethylene-2'-deoxycytidine exist in a dynamic equilibrium of different conformations. Key conformational features include the orientation of the base relative to the sugar (the glycosidic torsion angle, which can be syn or anti) and the pucker of the deoxyribose sugar ring (typically C2'-endo or C3'-endo). Spectroscopic techniques such as Nuclear Overhauser Effect (NOE) and Circular Dichroism (CD) are instrumental in determining these preferences. For related N4-methylated cytidine analogues, studies have shown a preference for the anti conformation in solution. This is significant because the anti conformation is the one recognized by most DNA polymerases for incorporation into DNA.

Once inside a cell and converted to its active triphosphate form, the N4-Morpholinomethylene-2'-deoxycytidine analogue must interact with DNA polymerases. Molecular modeling can simulate the docking of the analogue into the active site of these enzymes. The morpholinomethylene group, being bulkier than the natural amino group of cytidine, will have specific steric and electronic interactions with the amino acid residues of the enzyme. These interactions can either be favorable, leading to efficient incorporation, or unfavorable, leading to inhibition of the enzyme.

If the analogue is successfully incorporated into a DNA duplex, the N4-substituent will reside in the major groove of the DNA. The morpholine moiety could then potentially interact with DNA-binding proteins or other cellular components, which could be a secondary mechanism of action. The presence of this bulky group in the major groove can also distort the local DNA structure, which might interfere with DNA replication or transcription.

Computational Chemistry in Molecular Design and Prediction

Computational chemistry has become an indispensable tool in the design and development of new drugs. Methods like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can predict the properties of novel nucleoside analogues before they are synthesized, saving time and resources.

Quantum mechanics calculations can provide detailed information about the electronic properties of the molecule, such as its charge distribution and reactivity. This is crucial for understanding how the molecule will interact with enzymes and for predicting the stability of the prodrug linkage. By calculating the energy of different conformations, QM methods can help to identify the most stable structures of the molecule. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new and more effective N4-substituted deoxycytidine analogues.

In silico Screening and Ligand-Protein Docking

In silico screening and ligand-protein docking are powerful computational techniques used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.govnih.gov This method calculates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For N4-Morpholinomethylene-2'-deoxycytidine, docking studies would likely investigate its interaction with key enzymes involved in nucleoside metabolism or DNA synthesis, which are common targets for nucleoside analogues. acs.orgchemrxiv.org

Studies on similar N4-substituted cytidine derivatives provide a basis for predicting how N4-Morpholinomethylene-2'-deoxycytidine might behave. For instance, the modification at the N4-position is known to significantly influence the physicochemical properties and biological activity of 2'-deoxycytidine analogues. nih.gov The introduction of a morpholinomethylene group introduces a bulky, yet flexible, substituent with a potential hydrogen bond acceptor in the morpholine oxygen. acs.org

In a hypothetical docking simulation with a target enzyme, such as a viral DNA polymerase or a human kinase, the N4-Morpholinomethylene-2'-deoxycytidine would be evaluated for its fit within the active site. The 2'-deoxyribose sugar and the cytosine base would be expected to form canonical interactions similar to the natural substrate, deoxycytidine. The key differentiating interactions would stem from the N4-substituent. The morpholine ring's oxygen atom could form a critical hydrogen bond with amino acid residues like valine in the ATP-binding site of kinases, an interaction observed for other morpholine-containing inhibitors. acs.org The entire morpholinomethylene group would likely occupy a specific hydrophobic pocket, and its conformation would be crucial for establishing a stable binding mode.

Table 1: Hypothetical Ligand-Protein Docking Interactions for N4-Morpholinomethylene-2'-deoxycytidine

This interactive table outlines the potential interactions between N4-Morpholinomethylene-2'-deoxycytidine and a hypothetical enzyme active site, based on docking studies of analogous compounds.

| Interacting Ligand Moiety | Protein Residue (Example) | Interaction Type | Predicted Contribution |

| Cytosine Base (N3) | Serine | Hydrogen Bond (Acceptor) | Key for substrate recognition |

| Cytosine Base (O2) | Glycine (Backbone NH) | Hydrogen Bond (Acceptor) | Anchoring in active site |

| Deoxyribose (3'-OH) | Aspartate | Hydrogen Bond (Donor) | Critical for phosphorylation |

| Deoxyribose (5'-OH) | Magnesium Ion (Mg²⁺) | Metal Coordination | Facilitates catalysis |

| Morpholine (Oxygen) | Valine | Hydrogen Bond (Acceptor) | Enhances binding affinity |

| Morpholine (Ring) | Leucine, Isoleucine | Hydrophobic Interaction | Increases ligand stability |

Note: This table is a representation of potential interactions based on studies of similar nucleoside and morpholine-containing analogues and does not represent experimentally verified data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. nih.govresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

For N4-Morpholinomethylene-2'-deoxycytidine, a QSAR study would involve designing a set of analogues with systematic modifications. These modifications could include:

Substitution on the morpholine ring.

Alteration of the linker between the cytosine and the morpholine.

Modifications at the 5' or 3' positions of the sugar moiety.

For each analogue, a range of molecular descriptors would be calculated, such as:

Electronic properties: Dipole moment, partial atomic charges, and energies of frontier orbitals (HOMO/LUMO). nih.gov

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Steric/Topological properties: Molecular weight, van der Waals surface area, and various topological indices that describe molecular shape and branching. nih.gov

A statistical method, such as multiple linear regression, would then be used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., the concentration required to inhibit a target enzyme by 50%, IC₅₀). researchgate.net QSAR studies on other nucleoside analogues have shown that descriptors related to electrophilicity, van der Waals surface area, and energy of the lowest unoccupied molecular orbital (LUMO) are often critical for predicting anticancer activity. nih.gov

Table 2: Example of a QSAR Data Set for N4-Morpholinomethylene-2'-deoxycytidine Analogues

This interactive table presents a hypothetical data set that would be used to generate a QSAR model. The activities are presented as pIC₅₀ (-log(IC₅₀)).

| Analogue (Modification from Parent) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by Model*) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |

| Parent Compound | 6.5 | 6.48 | 1.2 | 3.5 |

| 4-Methylmorpholine | 6.8 | 6.82 | 1.5 | 3.7 |

| 4-Ethylmorpholine | 6.7 | 6.71 | 1.8 | 3.6 |

| 3-Oxomorpholine | 6.1 | 6.15 | 0.8 | 4.2 |

| Piperidine Analogue | 6.3 | 6.33 | 1.4 | 3.1 |

| 5'-Azido substitution | 7.2 | 7.18 | 1.3 | 4.0 |

Predicted based on a hypothetical QSAR equation: pIC₅₀ = 5.0 + 0.25(LogP) + 0.3(Dipole Moment) - 0.1(Molecular Weight/100). This equation is for illustrative purposes only.

Such a model would provide valuable insights into the SAR of this class of compounds. For example, if the model showed a positive correlation with LogP, it would suggest that increasing the lipophilicity of the N4-substituent could lead to higher potency. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity. This information is crucial for the rational design of optimized analogues with improved therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.